3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
1. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether
- Summary of Application : This compound is a synthetic precursor of practically useful amino alcohols, the enantiomers of which exhibit different biological effects . It is used in the stereoselective crystallization of chiral 3,4-dimethylphenyl glycerol ether .
- Methods of Application : The crystallization process is complicated by the existence, along with the conglomerate, of two other crystalline forms . Using the differential scanning calorimetry (DSC) approach, methods have been developed to obtain individual metastable phases .
- Results or Outcomes : All identified modifications were ranked by energy. The IR spectroscopy and powder X-ray diffraction (PXRD) methods demonstrated the identity of the first two forms and their proximity to the third .
2. Synthesis of Metoprolol EP Impurity D
- Summary of Application : The compound 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP impurity D) is synthesized from 4-(2-methoxyethyl)phenol . It is an impurity in the drug Metoprolol, which is used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .
- Methods of Application : The synthesis of this compound is accomplished in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
- Results or Outcomes : The final product was obtained by reaction of 3 with 98% H2SO4 in appropriate conditions .
3. Synthesis of Sulfonyl Fluorides
- Summary of Application : Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
- Methods of Application : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
4. Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds
- Summary of Application : The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . In this study, a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds were described .
- Methods of Application : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results or Outcomes : The compounds were revealed as potent compounds among the tested strains in the series . The results obtained from docking studies were in accordance with in vitro results .
5. Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Summary of Application : Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
- Methods of Application : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
6. Synthesis, Characterization, Docking Study and Antimicrobial Activity of 2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-Yl)Methyl)-1H-Benzo[D]Imidazol-1-Yl] Ethanone Derivatives
- Summary of Application : The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . In this study, a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds were described .
- Methods of Application : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results or Outcomes : The compounds were revealed as potent compounds among the tested strains in the series . The results obtained from docking studies were in accordance with in vitro results .
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-4-5-11(10(2)8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCMMYDBWWBAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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